Cas no 2229075-81-2 (3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine)

3-(3-Cyclopropylphenyl)-2,2-difluoropropan-1-amine is a fluorinated amine derivative featuring a cyclopropylphenyl moiety, which imparts unique steric and electronic properties. The difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural rigidity, conferred by the cyclopropyl ring, may improve binding selectivity in target interactions. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its potential to influence pharmacokinetic profiles. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine structure
2229075-81-2 structure
Product Name:3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
CAS No:2229075-81-2
MF:C12H15F2N
MW:211.25101017952
CID:5810822
PubChem ID:165654368
Update Time:2025-05-25

3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
    • EN300-1969118
    • 2229075-81-2
    • Inchi: 1S/C12H15F2N/c13-12(14,8-15)7-9-2-1-3-11(6-9)10-4-5-10/h1-3,6,10H,4-5,7-8,15H2
    • InChI Key: YAUSIIDHKLKWDX-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1=CC=CC(=C1)C1CC1)F

Computed Properties

  • Exact Mass: 211.11725581g/mol
  • Monoisotopic Mass: 211.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1969118-1g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
1g
$1572.0 2023-09-16
Enamine
EN300-1969118-5g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
5g
$4557.0 2023-09-16
Enamine
EN300-1969118-10g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
10g
$6758.0 2023-09-16
Enamine
EN300-1969118-0.05g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
0.05g
$1320.0 2023-09-16
Enamine
EN300-1969118-0.1g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
0.1g
$1384.0 2023-09-16
Enamine
EN300-1969118-0.25g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
0.25g
$1447.0 2023-09-16
Enamine
EN300-1969118-0.5g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
0.5g
$1509.0 2023-09-16
Enamine
EN300-1969118-1.0g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
1g
$1572.0 2023-06-02
Enamine
EN300-1969118-2.5g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
2.5g
$3080.0 2023-09-16
Enamine
EN300-1969118-5.0g
3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine
2229075-81-2
5g
$4557.0 2023-06-02

Additional information on 3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine

3-(3-Cyclopropylphenyl)-2,2-Difluoropropan-1-Amine: A Comprehensive Overview

3-(3-Cyclopropylphenyl)-2,2-difluoropropan-1-amine is a versatile and intriguing compound with the CAS registry number 2229075-81-2. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. The molecule combines a cyclopropyl group with a phenyl ring and a difluorinated propaneamine backbone, making it a valuable building block for various chemical transformations.

The synthesis of 3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine involves a multi-step process that typically begins with the preparation of the cyclopropyl-substituted phenol derivative. This is followed by nucleophilic substitution reactions to introduce the amine group and subsequent fluorination steps to achieve the desired difluorinated propaneamine structure. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact.

One of the most notable aspects of this compound is its ability to participate in a wide range of chemical reactions. The presence of both electron-withdrawing fluorine atoms and the electron-rich cyclopropyl group creates a unique reactivity profile. For instance, the compound can undergo nucleophilic aromatic substitution, Michael addition, and various types of coupling reactions. These properties make it an ideal candidate for exploring novel synthetic routes in drug discovery and materials science.

Recent studies have highlighted the potential of 3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine as a precursor for bioactive molecules. Researchers have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antitumor activities in preclinical models. The cyclopropyl group, known for its ring strain and reactivity, plays a crucial role in modulating these biological effects. Additionally, the fluorinated propaneamine backbone enhances lipophilicity, which is often desirable for drug candidates targeting specific biological pathways.

In terms of physical properties, 3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine is typically a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under standard storage conditions has been well-documented, ensuring its reliability as an intermediate in large-scale chemical processes.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the fluorine atoms significantly polarize the molecule, enhancing its electrophilic character at specific positions. This understanding has guided researchers in designing more efficient synthetic strategies and predicting reaction outcomes with greater accuracy.

In conclusion, 3-(3-cyclopropylphenyl)-2,2-difluoropropan-1-amine stands out as a valuable compound with diverse applications across multiple disciplines. Its unique combination of structural features and reactivity continues to inspire innovative research directions. As ongoing studies uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry and pharmacology.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.